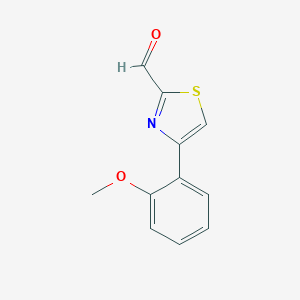

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

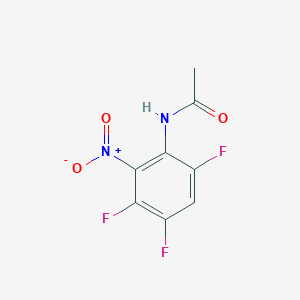

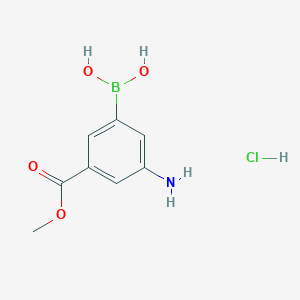

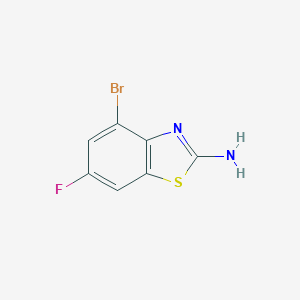

“3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde” is a chemical compound with the CAS Number: 887408-93-7 and a molecular weight of 260.29 . Its IUPAC name is 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The synthesis of a related compound, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, was achieved through the condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The molecular conformation shows two possible pockets ready to coordinate two metal atoms .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.29 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Application in Structural Chemistry

Summary of the Application

The compound has been used in the synthesis of new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands .

Method of Application

The ligands were synthesized by an alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF . The spectroscopic data of these ligands were fully assigned using 1 H-NMR, 13 C-NMR, and IR spectroscopy .

Results or Outcomes

The in situ complexes of the multidentate ligands were found to be able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Application in Coordination Chemistry

Summary of the Application

Carboxylation of bis (pyrazol-1-yl)alkanes by oxalyl chloride was studied .

Method of Application

The reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium (potassium hydroxide–dimethyl sulfoxide) was used for the preparation of bis (4-carboxypyrazol-1-yl)alkanes .

Results or Outcomes

The obtained dicarboxylic acids are interesting as potential building blocks for metal-organic frameworks .

Application in Organic Chemistry

Summary of the Application

The compound has been used in the synthesis of new products using aza-type Michael reactions .

Method of Application

A mixture of 3-(benzylamino)propionitrile and 1-hydroxymethyl-3,5-dimethyl pyrazole in acetonitrile was stirred at room temperature for four days . The mixture was then dried with Na2SO4 and filtered .

Results or Outcomes

The product was obtained with a 97% yield as yellow oil . The β-amino carbonyl functionalities are ubiquitous motifs in natural products such as alkaloids and polyketides .

Application in Sensor Development

Summary of the Application

A sensor based on rhodamine 6G–en and 3-(3,5-dimethyl-pyrazol-1-ylmethyl)-2-hydroxy-5-methyl-benzaldehyde has been developed for a highly sensitive and selective CHEF based recognition of trivalent metal ions M3+ (M = Al, Fe and Cr) .

Method of Application

The sensor was developed by combining rhodamine 6G–en and 3-(3,5-dimethyl-pyrazol-1-ylmethyl)-2-hydroxy-5-methyl-benzaldehyde . The sensor was then tested with trivalent metal ions .

Results or Outcomes

A large enhancement of fluorescence intensities for Fe3+ (21 fold), Al3+ (14 fold) and Cr3+ (10 fold) was observed upon addition of 1.8 equivalents of these metals into the probe in methanol/H2O . The sensor has potential applications for live cell imaging and combinational logic circuits and memory devices .

Application in Peptide Analogs and Natural Products

Summary of the Application

The compound has been used in the synthesis of new products using aza-type Michael reactions . The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Method of Application

A mixture of 3-(benzylamino)propionitrile and 1-hydroxymethyl-3,5-dimethyl pyrazole in 20 ml of acetonitrile was stirred at room temperature for four days . The mixture was then dried with Na2SO4 and filtered .

Results or Outcomes

The product was obtained with a 97% yield as yellow oil . β-amino carbonyl functionalities are ubiquitous motifs in natural products such as alkaloids and polyketides .

Application in Metal-Organic Frameworks

Summary of the Application

Carboxylation of bis (pyrazol-1-yl)alkanes by oxalyl chloride was studied . The obtained dicarboxylic acids are interesting as potential building blocks for metal-organic frameworks .

Propiedades

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-6-11(2)16(15-10)8-13-7-12(9-17)4-5-14(13)18-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUFDSHRBLJIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351738 |

Source

|

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde | |

CAS RN |

436086-91-8 |

Source

|

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)